N-(3,4-dimethylphenyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrrolidinyl ring, a phenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide typically involves the reaction of 3,4-dimethylaniline with 2-oxo-4-phenyl-1-pyrrolidineacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide: Lacks the phenyl group on the pyrrolidinyl ring.
N-(3,4-dimethylphenyl)-2-(4-phenyl-1-pyrrolidinyl)acetamide: Has a different substitution pattern on the pyrrolidinyl ring.
Uniqueness
N-(3,4-dimethylphenyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N2O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-9-18(10-15(14)2)21-19(23)13-22-12-17(11-20(22)24)16-6-4-3-5-7-16/h3-10,17H,11-13H2,1-2H3,(H,21,23) |
InChI Key |
OFTNTXWNPZIJNO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CC(CC2=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CC(CC2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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